molecular formula C30H48O7 B1217691 Cucurbitacin P CAS No. 25383-26-0

Cucurbitacin P

Cat. No.: B1217691
CAS No.: 25383-26-0
M. Wt: 520.7 g/mol
InChI Key: VVBWBGOEAVGFTN-SYJGCRHZSA-N
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Description

Cucurbitacin P is a member of the cucurbitacin family, which are highly oxidized tetracyclic triterpenoids. These compounds are primarily found in plants of the Cucurbitaceae family, such as pumpkins, gourds, and cucumbers. Cucurbitacins are known for their bitter taste and have been used in traditional medicine for their various biological activities, including anti-inflammatory, anticancer, and hepatoprotective properties .

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of novel triterpenoid derivatives.

    Biology: Studied for its role in plant defense mechanisms and interactions with herbivores.

    Medicine: Investigated for its anticancer, anti-inflammatory, and hepatoprotective properties. It has shown promise in inhibiting the growth of cancer cells and reducing inflammation in various disease models.

Mechanism of Action

Cucurbitacins have been researched for their potential anticancer activities. The results of the studies showed that cucurbitacins could play a role in cancer treatment by regulating multiple targets and pathways . For example, cucurbitacin B pre-treatment inhibited considerably PC-3 xenograft growth in athymic mice compared to controls after 31 days .

Safety and Hazards

While the specific safety and hazards of Cucurbitacin P are not mentioned in the retrieved sources, it’s important to note that natural compounds like cucurbitacins should be used with caution. Safety data for similar compounds suggest avoiding dust formation, breathing vapors, mist, or gas, and ensuring adequate ventilation .

Future Directions

There are several studies, both in vitro and in vivo, reporting the important anticancer/chemopreventive potential of cucurbitacins; hence a comprehensive review on this topic is recommended for future clinical research . The proposition of an alternate antiviral candidate that is cost-effective and efficient relative to existing formulations is the main objective of ongoing work .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cucurbitacin P involves multiple steps, starting from basic triterpenoid precursors The process typically includes oxidation, cyclization, and functional group modifications to achieve the desired structure

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources, such as plants in the Cucurbitaceae family. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity this compound. Advances in biotechnological methods, such as plant cell culture and genetic engineering, are also being explored to enhance the yield and efficiency of this compound production .

Chemical Reactions Analysis

Types of Reactions

Cucurbitacin P undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen-containing functional groups.

    Reduction: Removal of oxygen or addition of hydrogen atoms.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.

Major Products

Comparison with Similar Compounds

Cucurbitacin P is unique among cucurbitacins due to its specific functional groups and biological activities. Similar compounds include:

  • Cucurbitacin A
  • Cucurbitacin B
  • Cucurbitacin C
  • Cucurbitacin D
  • Cucurbitacin E

Each of these compounds has distinct structural features and biological activities. For example, cucurbitacin B is known for its potent anticancer properties, while cucurbitacin E has strong anti-inflammatory effects. This compound stands out for its balanced profile of anticancer and anti-inflammatory activities, making it a valuable compound for further research and development .

Properties

IUPAC Name

(2R,3S,8S,9R,10R,13R,14S,16R,17R)-17-[(2R)-2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl]-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,17-20,23-24,31-32,35-37H,10-15H2,1-8H3/t17-,18-,19-,20+,23+,24-,27+,28-,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBWBGOEAVGFTN-SYJGCRHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(C(=O)CCC(C)(C)O)O)O)C)C)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@H]([C@H](C4(C)C)O)O)C)C)[C@](C)(C(=O)CCC(C)(C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30331637
Record name CUCURBITACIN P
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30331637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25383-26-0
Record name Cucurbitacin P
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25383-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CUCURBITACIN P
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30331637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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